molecular formula C15H12F3NO5 B15008243 2-Oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl 2-methylfuran-3-carboxylate

2-Oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl 2-methylfuran-3-carboxylate

Cat. No.: B15008243
M. Wt: 343.25 g/mol
InChI Key: GFJAETMPDMWTET-UHFFFAOYSA-N
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Description

{[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL 2-METHYLFURAN-3-CARBOXYLATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a trifluoromethoxyphenyl group, a carbamoylmethyl group, and a methylfuran carboxylate group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL 2-METHYLFURAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 4-(trifluoromethoxy)aniline with methyl 2-methylfuran-3-carboxylate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane under inert conditions to prevent moisture interference.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL 2-METHYLFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

{[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL 2-METHYLFURAN-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of {[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL 2-METHYLFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The carbamoyl group can form hydrogen bonds with target proteins, influencing their activity. The furan ring can participate in π-π interactions, stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    {[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL 2-METHYLFURAN-3-CARBOXYLATE: shares similarities with compounds like:

Uniqueness

The uniqueness of {[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL 2-METHYLFURAN-3-CARBOXYLATE lies in its combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethoxy group enhances stability and lipophilicity, while the carbamoylmethyl and methylfuran carboxylate groups provide versatile reactive sites for further modifications.

Properties

Molecular Formula

C15H12F3NO5

Molecular Weight

343.25 g/mol

IUPAC Name

[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl] 2-methylfuran-3-carboxylate

InChI

InChI=1S/C15H12F3NO5/c1-9-12(6-7-22-9)14(21)23-8-13(20)19-10-2-4-11(5-3-10)24-15(16,17)18/h2-7H,8H2,1H3,(H,19,20)

InChI Key

GFJAETMPDMWTET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=O)OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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